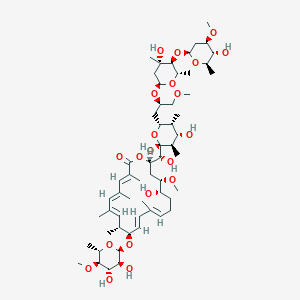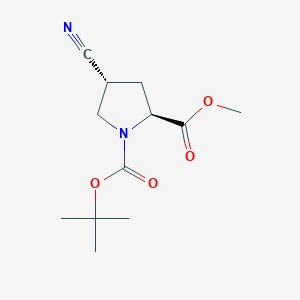
4-(2-Hydroxyethylamino)-pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyridine derivatives often involves methods such as amination or hydrazination of precursor compounds. For instance, Arustamova and Piven (2013) demonstrated the synthesis of 2-amino or 2-hydrazino derivatives of pyridine by amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine, leading to the formation of various pyridine derivatives through acid hydrolysis and heterocyclization processes (Arustamova & Piven, 2013).
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and varies based on the substituents attached to the pyridine ring. Nelson et al. (1988) conducted physical and structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, revealing insights into the crystal structure and molecular bonding of these compounds through X-ray diffraction and spectroscopic methods (Nelson, Karpishin, Rettig, & Orvig, 1988).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives includes various reactions such as methoxylation and hydroxymethylation, as demonstrated by Sugiyama et al. (1982), who investigated the atmosphere-dependent photoreaction of methyl 4-pyridinecarboxylate in methanol under different conditions (Sugiyama, Yagi, Itō, & Sugimori, 1982).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and crystalline structure are crucial for understanding the behavior of pyridine derivatives in various applications. Huang et al. (2017) synthesized a series of polyimides derived from pyridine-containing monomers, showcasing their good solubility, high thermal stability, and hydrophobicity, which are important for materials science applications (Huang, Chen, Mei, Li, Liu, & Wei, 2017).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, such as reactivity towards different reagents and the formation of complex structures, are essential for their utility in organic synthesis and materials science. The work by Stamatatos et al. (2006) on the preparation and characterization of hexanuclear clusters featuring pyridine derivatives highlights the complex chemical behavior and potential applications of these compounds (Stamatatos, Foguet-Albiol, Perlepes, Raptopoulou, Terzis, Patrickios, Christou, & Tasiopoulos, 2006).
Aplicaciones Científicas De Investigación
-
4-Hydroxy-2-pyrones
- Scientific Field : Organic Chemistry .
- Application Summary : 4-Hydroxy-2-pyrones are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products . They are widespread in nature and possess versatile bioactivity that makes them an attractive target for synthesis and modification .
- Methods of Application : The major synthetical methods are biomimetic and are based on the cyclization of tricarbonyl compounds. Novel chemical methods of de novo synthesis based on alkyne cyclizations using transition metal complexes and ketene transformations allow for straightforward access to 4-hydroxy-2-pyrones .
- Results or Outcomes : These substances can exist in two tautomeric forms, namely, 4-hydroxy-2-pyrone and 2-hydroxy-4-pyrone. The former is a major tautomer as the result of effective conjugation. This structural feature makes a wide range of synthesis methods available for their synthesis .
-
2-Amino-4-Hydroxyethylaminoanisole Sulfate
- Scientific Field : Cosmetology .
- Application Summary : 2-Amino-4-Hydroxyethylaminoanisole Sulfate is a substituted aromatic amine salt used in cosmetics and personal care products .
- Methods of Application : The specific methods of application are not mentioned in the source, but it is likely used as an ingredient in cosmetic formulations .
- Results or Outcomes : The Skin Deep ingredient hazard score, from 1 to 10, reflects known and suspected hazards linked to the ingredients. The EWG VERIFIED ® mark means a product meets EWG’s strictest criteria for transparency and health .
-
Vanadium(IV) and Cobalt(II) Complexes
- Scientific Field : Biochemistry .
- Application Summary : Vanadium(IV) and Cobalt(II) complexes synthesized from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand (L) have shown promising biological activities .
- Methods of Application : The ligand and the complexes were characterized by various spectroscopic methods, including 1H NMR spectroscopy, 13C NMR spectroscopy, UV−visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, powder X-ray diffraction (PXRD), scanning electron microscopy energy dispersive X-ray spectroscopy (SEM EDX), mass spectroscopy (MS), thermal analysis, and molar conductance .
- Results or Outcomes : The complexes have better percent activity index than the free ligand. The cobalt complex exhibited a more recognizable antibacterial activity than the vanadium complex, specifically against Pseudomonas aeruginosa . The cobalt complex also has a better antioxidant activity with half-inhibitory concentrations (IC50 of 16.01 μg/mL) than the ligand and the vanadium complex .
-
4-(2-Hydroxyethyl)morpholine
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : 4-(2-Hydroxyethyl)morpholine belongs to the class of aminoalcohols. It is a versatile intermediate with a variety of applications .
- Methods of Application : The specific methods of application are not mentioned in the source, but it is likely used as an ingredient in pharmaceutical formulations .
- Results or Outcomes : The main application is the synthesis of pharmaceutical products .
Safety And Hazards
Propiedades
IUPAC Name |
2-(pyridin-4-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6-5-9-7-1-3-8-4-2-7/h1-4,10H,5-6H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSLNQCOIOCSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590466 | |
| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethylamino)-pyridine | |
CAS RN |
192130-06-6 | |
| Record name | 2-[(Pyridin-4-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)






![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)


